Cas no 173167-32-3 ((5-nitro-1H-1,2,4-triazol-3-yl)acetic acid)

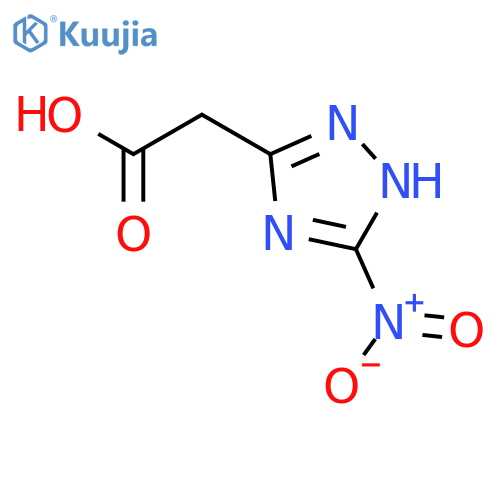

173167-32-3 structure

商品名:(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid

CAS番号:173167-32-3

MF:C4H4N4O4

メガワット:172.098959922791

MDL:MFCD03990548

CID:1085534

PubChem ID:135430111

(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid

- (5-nitro-1H-1,2,4-triazol-3-yl)acetic acid(SALTDATA: H2O)

- 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetic acid

- (5-nitro-1H-[1,2,4]triazol-3-yl)-acetic acid

- (5-nitro-1H-1,2,4-triazol-3-yl)acetic acid

- 008151

- AC1LR0J5

- AG-E-22664

- CTK4D4529

- SBB002749

- SureCN874320

- ZERO

- CHEMBRDG-BB 5529135

- TIMTEC-BB SBB002749

- SCHEMBL874320

- AKOS006281896

- Z1198163697

- DTXSID80362835

- SCHEMBL26071465

- EN300-7815370

- CS-0375665

- 1H-1,2,4-Triazole-3-acetic acid, 5-nitro-

- G37473

- MFCD03990548

- 173167-32-3

-

- MDL: MFCD03990548

- インチ: InChI=1S/C4H4N4O4/c9-3(10)1-2-5-4(7-6-2)8(11)12/h1H2,(H,9,10)(H,5,6,7)

- InChIKey: PCLPZHBFAXIPQV-UHFFFAOYSA-N

- ほほえんだ: C(C1=NC(=NN1)[N+](=O)[O-])C(=O)O

計算された属性

- せいみつぶんしりょう: 172.02300

- どういたいしつりょう: 172.023

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 125Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

じっけんとくせい

- 密度みつど: 1.84

- ふってん: 595.7°C at 760 mmHg

- フラッシュポイント: 314.1°C

- 屈折率: 1.66

- PSA: 124.69000

- LogP: -0.13680

(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7815370-0.25g |

2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid |

173167-32-3 | 95.0% | 0.25g |

$55.0 | 2025-02-20 | |

| Enamine | EN300-7815370-2.5g |

2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid |

173167-32-3 | 95.0% | 2.5g |

$306.0 | 2025-02-20 | |

| abcr | AB553069-5g |

(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid; . |

173167-32-3 | 5g |

€1189.00 | 2025-03-19 | ||

| Enamine | EN300-7815370-5.0g |

2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid |

173167-32-3 | 95.0% | 5.0g |

$452.0 | 2025-02-20 | |

| Enamine | EN300-7815370-10.0g |

2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid |

173167-32-3 | 95.0% | 10.0g |

$671.0 | 2025-02-20 | |

| Enamine | EN300-7815370-1.0g |

2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid |

173167-32-3 | 95.0% | 1.0g |

$156.0 | 2025-02-20 | |

| Enamine | EN300-7815370-0.1g |

2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid |

173167-32-3 | 95.0% | 0.1g |

$39.0 | 2025-02-20 | |

| Enamine | EN300-7815370-0.5g |

2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid |

173167-32-3 | 95.0% | 0.5g |

$100.0 | 2025-02-20 | |

| abcr | AB553069-10g |

(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid; . |

173167-32-3 | 10g |

€1732.00 | 2023-09-01 | ||

| Aaron | AR001ZDD-10g |

1H-1,2,4-Triazole-3-acetic acid, 5-nitro- |

173167-32-3 | 93% | 10g |

$1625.00 | 2023-12-15 |

(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid 関連文献

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Ping Tong Food Funct., 2020,11, 628-639

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

173167-32-3 ((5-nitro-1H-1,2,4-triazol-3-yl)acetic acid) 関連製品

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:173167-32-3)(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid

清らかである:99%

はかる:5g

価格 ($):1112.0